molecular formula C36H34Cl2N6O4 B1668936 C.I. Pigment Yellow 13 CAS No. 5102-83-0

C.I. Pigment Yellow 13

Cat. No. B1668936
CAS RN: 5102-83-0
M. Wt: 685.6 g/mol
InChI Key: IAFBRPFISOTXSO-DNTKMCMCSA-N
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Description

C.I. Pigment Yellow 13 is an organic compound and an azo compound. It is a widely used yellow pigment. It is also classified as a diarylide pigment, being derived from 3,3’-dichlorobenzidine . It is closely related to Pigment Yellow 12, wherein the two xylyl groups are replaced by phenyl .


Synthesis Analysis

The synthesis of C.I. Pigment Yellow 13 involves a process where the crude pigment is heated in an aqueous suspension to temperatures above 100° C . The product obtained has advantages of uniform particle size, soft particle, high tinting strength, stable performance, good light resistance, good solvent resistance, and good resistance transference in plastic .


Molecular Structure Analysis

The molecular formula of C.I. Pigment Yellow 13 is C36H34Cl2N6O4 . The structure of pigment yellow 13 is non-planar, because of the 2- (inden-2-yl)quinoline and isoindoline fragments being twisted at the C8-N21 bond .


Chemical Reactions Analysis

Pigment Yellow 13 is incompatible with strong oxidizing agents . When heated to decomposition, this compound emits very toxic fumes of chlorine and nitrogen oxides .


Physical And Chemical Properties Analysis

C.I. Pigment Yellow 13 appears as a yellow powder . It has a specific gravity between 1.20 and 1.40, a bulk volume between 3.5 and 4.0 l/kg, and an average particle size between 50 and 150 nanometers . The pigment has a molar mass of 685.61 g·mol−1 .

Relevant Papers The paper titled “Enhancement of filtration and dispersion properties of Pigment Yellow 14 via an in situ coating strategy onto ethylene–vinyl acetate wax” discusses a new in situ coating strategy to pre-disperse pigment . Another paper titled “Process for improving the application properties of pigment yellow 13” discusses a process for improving the application properties of Pigment Yellow 13 .

Scientific Research Applications

Synthesis and Modification

A study focused on the synergistic effects and crystal forms of dichlorobenzidine disazo yellow pigments, including C.I. Pigment Yellow 13, found that these pigments could be modified through synergism, improving their properties such as aggregation and dispersibilities. This modification potentially enhances the performance of these pigments in various applications (Shenmin, Dong-zhi, & Shengwu, 1992).

Effects on Materials

Research on the effects of abietic acid derivative rosination on C.I. Pigment Yellow 13 revealed that rosination increases the crystalline order of the pigment without specific pigment-rosin interactions, suggesting potential applications in material processing and enhancement (Riddell, Spark, Fraser, & Macpherson, 1997).

Thermal Stability and Decomposition

An investigation into pigment decomposition in polymers at elevated temperatures indicated that diarylide pigments like C.I. Pigment Yellow 13 could undergo thermal cleavage above 200°C, potentially affecting their stability and application in high-temperature environments (Az, Dewald, & Schnaitmann, 1991).

Surface Modification for Displays

The surface modification of Pigment Yellow 13, among others, was studied for improving electrophoretic properties in electrophoretic suspension. Modified pigments showed improved dispersion stability and chargeability, crucial for their application in microencapsulated electrophoretic displays (Wen, Feng, Li, Bai, Li, An, & Lu, 2012).

properties

IUPAC Name

2-[[2-chloro-4-[3-chloro-4-[[1-(2,4-dimethylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34Cl2N6O4/c1-19-7-11-29(21(3)15-19)39-35(47)33(23(5)45)43-41-31-13-9-25(17-27(31)37)26-10-14-32(28(38)18-26)42-44-34(24(6)46)36(48)40-30-12-8-20(2)16-22(30)4/h7-18,33-34H,1-6H3,(H,39,47)(H,40,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFBRPFISOTXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=C(C=C4)C)C)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34Cl2N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid, Other Solid; NKRA; Other Solid; Water or Solvent Wet Solid
Record name Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2,4-dimethylphenyl)-3-oxo-
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Product Name

Diarylide Yellow

CAS RN

5102-83-0
Record name Pigment Yellow 13
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Record name Pigment yellow 13
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Record name Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2,4-dimethylphenyl)-3-oxo-
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Record name 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2,4-dimethylphenyl)-3-oxobutyramide]
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Record name PIGMENT YELLOW 13
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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